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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for sizing

liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) using the extrusion technique. The protocols

and data presented are intended to serve as a comprehensive guide for producing unilamellar

vesicles with a defined size distribution for applications in drug delivery and other areas of

nanomedicine.

Introduction to Liposome Extrusion
Liposome extrusion is a widely used technique for reducing the size and lamellarity of

liposomes.[1] The process involves forcing a liposome suspension through a polycarbonate

membrane with a defined pore size.[2][3] This method is favored for its reproducibility and

ability to generate homogenous populations of unilamellar vesicles with controlled diameters.[4]

[5] The final size of the extruded liposomes is primarily determined by the pore size of the

membrane used.

Incorporating PEGylated lipids, such as m-PEG8-DSPE, into the liposome formulation can

influence the final vesicle size. PEGylation creates a hydrophilic layer on the liposome surface,

which can lead to smaller vesicle sizes due to increased lateral repulsion between the lipids,

resulting in a higher curvature of the lipid bilayer.
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Key Parameters Influencing Liposome Size
Several process parameters can be modulated to achieve the desired liposome size and

polydispersity index (PDI). Understanding the impact of these parameters is crucial for

optimizing the extrusion process.

Membrane Pore Size: This is the most critical factor determining the final liposome size.

Generally, the mean diameter of the extruded liposomes will be slightly larger than the pore

size of the membrane.

Number of Extrusion Passes: Increasing the number of times the liposome suspension is

passed through the membrane generally leads to a smaller mean vesicle size and a

narrower size distribution (lower PDI). A minimum of three to five passes is often sufficient to

achieve a homogenous preparation.

Temperature: Extrusion should be performed at a temperature above the gel-liquid crystalline

phase transition temperature (Tc) of the lipid mixture. For saturated lipids like those in many

m-PEG8-DSPE formulations, this ensures the lipid bilayer is in a fluid state, facilitating

vesicle reformation. However, further increasing the temperature far beyond the Tc may have

a limited effect on the final liposome size.

Flow Rate/Pressure: A higher flow rate or pressure can lead to a decrease in the size of the

extruded liposomes. However, excessively high flow rates may negatively impact the

homogeneity of the liposome population, leading to a higher PDI.

Quantitative Data on Extrusion Parameters
The following tables summarize quantitative data from various studies on the effect of extrusion

parameters on liposome size and PDI. While not all studies used m-PEG8-DSPE specifically,

the data provides valuable insights into the general trends observed for PEGylated liposomes.

Table 1: Effect of Membrane Pore Size on Liposome Diameter
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Membrane
Pore Size (nm)

Initial
Liposome Size
(nm)

Final
Liposome Size
(nm)

Polydispersity
Index (PDI)

Reference

400 >1000 ~70-415 Not Reported

200 >1000 Not Reported Not Reported

100 >1000 ~135 <0.1

50 >1000 Not Reported Not Reported

30 >1000 ~30-85 Not Reported

Table 2: Effect of Number of Extrusion Passes on Liposome Diameter

Number of
Passes

Initial
Liposome Size
(nm)

Final
Liposome Size
(nm)

Polydispersity
Index (PDI)

Reference

1 ~380 ~250 Not Reported

2 ~380 <200 Not Reported

3 ~380 ~150 <0.2

5 Not Reported ~175.6 ~0.180

10 Not Reported ~134.7 ~0.074

11 Not Reported ~100 Not Reported

Table 3: Effect of Flow Rate on Liposome Diameter
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Flow Rate
(mL/min)

Initial
Liposome Size
(nm)

Final
Liposome Size
(nm)

Polydispersity
Index (PDI)

Reference

1 ~380 ~220 ~0.2

5 ~380 ~190 ~0.25

9 ~380 ~170 ~0.3

Experimental Workflow
The overall process for preparing and sizing m-PEG8-DSPE liposomes via extrusion is

depicted in the following workflow diagram.
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Caption: Workflow for m-PEG8-DSPE liposome preparation and sizing.

Detailed Experimental Protocol
This protocol describes a general method for preparing m-PEG8-DSPE-containing liposomes

with a target size of approximately 100 nm.
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Materials:

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-
PEG8-DSPE)

Chloroform or a chloroform/methanol mixture

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Mini-extruder apparatus

Polycarbonate membranes (e.g., 100 nm pore size)

Filter supports

Gas-tight syringes

Rotary evaporator

Vacuum pump or desiccator

Water bath or heating block

Procedure:

5.1. Lipid Film Hydration

Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids in chloroform or a

suitable organic solvent mixture. A common molar ratio for stable, PEGylated liposomes is

55:40:5 of DSPC:Cholesterol:m-PEG8-DSPE.

Film Formation: Create a thin lipid film on the wall of the flask by removing the organic

solvent using a rotary evaporator.
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Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any

residual solvent.

Hydration: Add the aqueous hydration buffer to the flask. The volume will depend on the

desired final lipid concentration.

Vortexing: Hydrate the lipid film by vortexing the flask. To facilitate hydration, this step should

be performed at a temperature above the phase transition temperature of the lipids (e.g., 60-

65°C for DSPC-containing formulations).

5.2. Initial Sizing (Optional but Recommended)

Freeze-Thaw Cycles: Subject the hydrated lipid suspension to five to ten freeze-thaw cycles.

This is achieved by alternately placing the suspension in liquid nitrogen and a warm water

bath. This process helps to increase the encapsulation efficiency and create smaller, more

uniform multilamellar vesicles.

5.3. Extrusion

Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membrane

(e.g., 100 nm) sandwiched between two filter supports.

Temperature Control: Pre-heat the extruder to a temperature above the lipid mixture's Tc

(e.g., 65°C).

Loading: Draw the liposome suspension into one of the gas-tight syringes and connect it to

one end of the extruder. Connect an empty syringe to the other end.

Extrusion: Gently push the plunger of the filled syringe to pass the liposome suspension

through the membrane into the empty syringe. This constitutes one pass.

Repeat: Repeat the extrusion for a total of 11 to 21 passes. An odd number of passes

ensures the final product is in the opposite syringe from the starting one.

5.4. Characterization
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Size and PDI: Determine the mean hydrodynamic diameter and polydispersity index (PDI) of

the final liposome suspension using Dynamic Light Scattering (DLS).

Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.

Morphology: Visualize the morphology and confirm the unilamellar nature of the liposomes

using Transmission Electron Microscopy (TEM), if required.

Logical Relationships in Extrusion
The interplay of key parameters in achieving the desired liposome characteristics can be

visualized as follows:
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Caption: Key parameters influencing final liposome properties.

By carefully controlling these parameters, researchers can consistently produce m-PEG8-
DSPE liposomes with the desired size and distribution for their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12425274?utm_src=pdf-body-img
https://www.benchchem.com/product/b12425274?utm_src=pdf-body
https://www.benchchem.com/product/b12425274?utm_src=pdf-body
https://www.benchchem.com/product/b12425274?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. nkimberly.wordpress.com [nkimberly.wordpress.com]

3. researchgate.net [researchgate.net]

4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC
[pmc.ncbi.nlm.nih.gov]

5. Filter-extruded liposomes revisited: a study into size distributions and morphologies in
relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for m-PEG8-DSPE
Liposome Sizing via Extrusion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12425274#extrusion-techniques-for-m-peg8-dspe-
liposome-sizing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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